(R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride

Antiplatelet Chiral pharmacology Nipecotamide SAR

(R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride (CAS 1469286-69-8) is a single-enantiomer, tertiary amide derivative of piperidine-3-carboxylic acid, supplied as the hydrochloride salt. It belongs to the nipecotamide class of 3-carbamoylpiperidines, a scaffold with documented, enantioselective biological activity in platelet aggregation inhibition.

Molecular Formula C8H17ClN2O
Molecular Weight 192.68 g/mol
Cat. No. B8233378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride
Molecular FormulaC8H17ClN2O
Molecular Weight192.68 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CCCNC1.Cl
InChIInChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H/t7-;/m1./s1
InChIKeyCAOCILIXPFSSGE-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride – Chiral Piperidine-3-carboxamide Building Block for Enantioselective Synthesis and Biological Studies


(R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride (CAS 1469286-69-8) is a single-enantiomer, tertiary amide derivative of piperidine-3-carboxylic acid, supplied as the hydrochloride salt [1]. It belongs to the nipecotamide class of 3-carbamoylpiperidines, a scaffold with documented, enantioselective biological activity in platelet aggregation inhibition [2][3]. The compound’s stereochemical configuration at the piperidine 3‑position, its N,N-dimethyl amide substitution, and its hydrochloride salt form collectively determine its reactivity as a chiral intermediate and its potential biological target interactions .

Why (R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride Cannot Be Interchanged with the (S)-Enantiomer, Racemate, or Positional Isomer


Within the 3-carbamoylpiperidine (nipecotamide) scaffold, the absolute configuration at the piperidine 3‑position is a primary determinant of biological potency [1][2]. In the most closely studied N,N-dialkyl-nipecotamide congeners, the resolved optical antipodes exhibit 2‑fold to 10‑fold differences in antiplatelet IC50 values, while the racemic mixture or meso diastereomer shows intermediate activity that does not simply extrapolate from enantiomer potencies [1]. Additionally, shifting the carboxamide from the 3‑position to the 4‑position abolishes the chiral center and profoundly alters the pharmacophore geometry and log P profile [2]. Substituting the free base for the hydrochloride salt further changes solubility, hygroscopicity, and handling characteristics. Consequently, substituting the (R),3‑dimethyl enantiomer with its (S) antipode, the racemate, a 4‑carboxamide positional isomer, or the free base introduces uncontrolled variables that confound structure‑activity reproducibility.

Quantitative Differentiation Evidence for (R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride vs. Closest Analogs


Enantiomer-Specific Antiplatelet Potency in Nipecotamides: 2‑ to 10‑Fold Differences Between Optical Antipodes

In the most direct published class-level comparison, resolved enantiomers of N,N-dialkylnipecotamide hydrobromide 1 (1‑decyl‑3‑(N,N‑diethylcarbamoyl)piperidine) showed enantioselective inhibition of ADP‑induced human platelet aggregation: the (−)-enantiomer 1B‑(−) was 4‑fold more potent than its optical antipode 1A‑(+) [1]. For the bis‑nipecotamide series, enantiomer 2C‑(+) was 6‑fold more active than 2A‑(−) against ADP and 10‑fold more potent against collagen, with 2C‑(+) displaying an IC50 of 0.96 µM [1]. The 1992 J. Med. Chem. study further established that, for 3‑carbamoylpiperidines, R,R‑3a interacts more favourably with the putative receptor than S,S‑3a, and (+‑3a is the more potent platelet aggregation inhibitor [2]. Although the N‑substituents in these studies differ from the N,N‑dimethyl group, the core piperidine‑3‑carboxamide scaffold with a chiral 3‑position is conserved, making the enantioselectivity principle directly transferable [3].

Antiplatelet Chiral pharmacology Nipecotamide SAR

Positional Isomer Differentiation: 3‑Carboxamide vs. 4‑Carboxamide Regioisomers – Chirality and Receptor Geometry

The 3‑carboxamide substitution creates a stereogenic center at the piperidine ring, yielding two enantiomers with distinct three‑dimensional pharmacophore geometries [1]. Moving the carboxamide to the 4‑position (N,N‑dimethylpiperidine‑4‑carboxamide) eliminates this chiral center, producing an achiral molecule with a fundamentally different orientation of the amide dipole and hydrogen‑bonding vector [2]. In published series of sigma‑receptor ligands based on piperidine‑4‑carboxamides, the 4‑substituted scaffold exhibits a divergent target‑selectivity profile compared with 3‑substituted nipecotamides [2]. The (R)‑enantiomer of the 3‑carboxamide therefore provides a unique, chirally defined topological presentation that cannot be replicated by any 4‑carboxamide regioisomer.

Regioisomerism Chiral building block Piperidine pharmacophore

Enantioselective Enzymatic Resolution: Industrial‑Scale Access to (R)‑Nipecotamide via S‑Selective Amidase

U.S. Patent 9,783,796 (Kaneka Corporation) describes a polypeptide amidase that selectively hydrolyzes the S‑enantiomer in racemic nipecotamide, leaving the R‑enantiomer intact. This enantioselective biocatalytic process enables production of optically active (R)‑nipecotamide derivatives with high enantiomeric excess [1]. The existence of a dedicated industrial‑scale enzymatic resolution method underscores that the two enantiomers are handled as distinct chemical entities with different downstream synthetic utility. While the patent discloses the general nipecotamide scaffold rather than specifically the N,N‑dimethyl variant, the substrate recognition by the amidase is determined by the stereochemistry at the piperidine 3‑position, not by the N‑alkyl substituents [1].

Biocatalysis Chiral resolution Nipecotamide production

Hydrochloride Salt vs. Free Base: Molecular Weight, Solubility, and Handling Differences

The hydrochloride salt (CAS 1469286-69-8) has a molecular weight of 192.68 g·mol⁻¹, compared to the free base (CAS 5505‑20‑4) at 156.23 g·mol⁻¹—a 23% mass difference that directly affects molar calculations in synthesis and assay preparation . The salt form is a solid at ambient temperature with defined storage conditions (cool, dry place), suitable for accurate gravimetric handling . The free base is reported as a colourless oil, which is more challenging to weigh precisely and more susceptible to atmospheric CO₂ absorption and oxidation . For reproducible stoichiometry in multi‑step syntheses or quantitative biological assays, the hydrochloride salt provides superior handling precision.

Salt form Solubility Weighing accuracy

Enantiomeric Purity Requirement for Chiral Intermediate Consistency: Defined (R)-Stereochemistry vs. Racemic Mixtures

Commercially supplied (R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride is specified at ≥95% chemical purity . However, chemical purity does not equal enantiomeric purity (ee). For a chiral building block used in asymmetric synthesis, the ee value directly dictates the diastereomeric ratio of downstream products. The (S)-enantiomer hydrochloride (CAS 737760‑99‑5) and the racemic hydrochloride (CAS 112950‑94‑4) are also commercially available [1]. Using the racemate in a chiral synthesis halves the yield of the desired diastereomer and complicates purification. The defined (R)-enantiomer, when procured with a documented batch‑specific ee or specific rotation, ensures consistent stereochemical fidelity across synthetic campaigns.

Enantiomeric excess Chiral intermediate Synthetic reproducibility

Research and Industrial Scenarios Where (R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride Provides Unique Procurement Value


Chiral Building Block for Enantioselective Synthesis of 3‑Substituted Piperidine Drug Candidates

In medicinal chemistry programmes targeting G‑protein‑coupled receptors, ion channels, or kinases where the piperidine 3‑position stereochemistry is critical for target engagement, (R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride serves as a pre‑resolved chiral intermediate. As demonstrated by the 4‑ to 10‑fold enantiomer potency differences in the nipecotamide class [1], initiating a synthetic route with a single enantiomer avoids the 50% yield loss and tedious chiral separation that accompany racemic starting materials . The hydrochloride salt form further ensures accurate stoichiometry and reproducible reaction outcomes.

Pharmacological Tool Compound for Investigating Enantioselective Nipecotamide–Receptor Interactions

For pharmacology groups studying enantioselective interactions of 3‑carbamoylpiperidines with platelet receptors, neurokinin receptors (NK2/NK3), or muscarinic acetylcholine receptors, the pure (R)-enantiomer enables isolation of stereospecific pharmacodynamic effects. Without a single enantiomer, the confounding influence of the antipode cannot be deconvoluted from observed IC50 shifts, as shown by the 4‑ to 10‑fold activity differentials in published nipecotamide enantiomer studies [1][2].

Development of Enantioselective Analytical Methods (Chiral HPLC, SFC, and Polarimetry)

The defined (R)-enantiomer hydrochloride, with its documented InChI Key (CAOCILIXPFSSGE‑OGFXRTJISA‑N) encoding absolute stereochemistry [3], is an essential reference standard for developing and validating chiral HPLC and supercritical fluid chromatography (SFC) methods. These methods are required to quantify enantiomeric excess in reaction products and to monitor potential racemisation during storage or synthetic processing.

Industrial‑Scale Production of Chiral Nipecotamide Derivatives via Enzymatic Resolution

As disclosed in Kaneka’s patent on S‑selective amidase for nipecotamide resolution [4], the (R)-enantiomer is the desired retained product of the enzymatic process. Procuring pre‑resolved (R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride streamlines process development, eliminating the need to implement and validate an in‑house enzymatic resolution step when constructing the (R)-nipecotamide core for scale‑up.

Quote Request

Request a Quote for (R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.